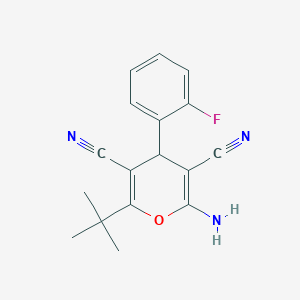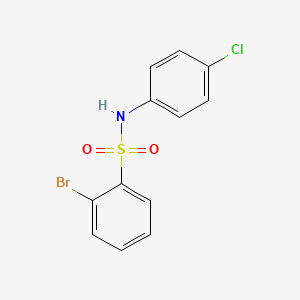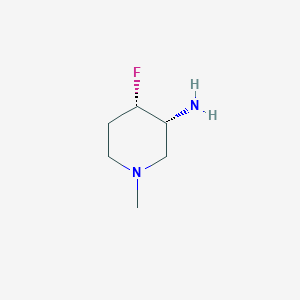![molecular formula C20H18N2O4 B12448009 4-methoxy-N'-[(naphthalen-1-yloxy)acetyl]benzohydrazide](/img/structure/B12448009.png)
4-methoxy-N'-[(naphthalen-1-yloxy)acetyl]benzohydrazide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-methoxy-N’-[(naphthalen-1-yloxy)acetyl]benzohydrazide is a synthetic organic compound that belongs to the class of hydrazides This compound is characterized by the presence of a methoxy group attached to a benzene ring, an acetyl group linked to a naphthalene moiety through an oxygen atom, and a hydrazide functional group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-methoxy-N’-[(naphthalen-1-yloxy)acetyl]benzohydrazide typically involves the following steps:
Formation of the Acetyl Intermediate: The initial step involves the reaction of naphthalene-1-ol with acetic anhydride in the presence of a catalyst such as pyridine to form naphthalen-1-yloxyacetyl chloride.
Hydrazide Formation: The naphthalen-1-yloxyacetyl chloride is then reacted with 4-methoxybenzohydrazide in an appropriate solvent like ethanol under reflux conditions to yield the desired product.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. This may include the use of continuous flow reactors, automated synthesis equipment, and rigorous purification techniques such as recrystallization and chromatography.
化学反応の分析
Types of Reactions
4-methoxy-N’-[(naphthalen-1-yloxy)acetyl]benzohydrazide can undergo various types of chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.
Reduction: The hydrazide group can be reduced to form an amine.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Reagents like nitric acid (HNO3) for nitration or bromine (Br2) for bromination.
Major Products Formed
Oxidation: Formation of 4-methoxybenzoic acid or 4-methoxybenzaldehyde.
Reduction: Formation of 4-methoxy-N’-[(naphthalen-1-yloxy)acetyl]benzylamine.
Substitution: Formation of nitro or halogenated derivatives of the compound.
科学的研究の応用
4-methoxy-N’-[(naphthalen-1-yloxy)acetyl]benzohydrazide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly as a lead compound for designing new therapeutic agents.
Industry: Utilized in the development of specialty chemicals and materials with specific properties.
作用機序
The mechanism of action of 4-methoxy-N’-[(naphthalen-1-yloxy)acetyl]benzohydrazide involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes or receptors involved in biological processes, leading to inhibition or activation of these targets.
Pathways Involved: It may affect signaling pathways related to cell growth, apoptosis, or metabolism, thereby exerting its biological effects.
類似化合物との比較
Similar Compounds
- 4-methoxy-N-[1-(naphthalen-2-yl)ethyl]aniline
- 1-(3-methoxy-phenyl)-3-naphthalen-1-yl-propenone
Uniqueness
4-methoxy-N’-[(naphthalen-1-yloxy)acetyl]benzohydrazide is unique due to its specific combination of functional groups and structural features, which confer distinct chemical reactivity and biological activity compared to similar compounds. Its hydrazide group, in particular, allows for unique interactions with biological targets, making it a valuable compound for research and development.
特性
分子式 |
C20H18N2O4 |
|---|---|
分子量 |
350.4 g/mol |
IUPAC名 |
4-methoxy-N'-(2-naphthalen-1-yloxyacetyl)benzohydrazide |
InChI |
InChI=1S/C20H18N2O4/c1-25-16-11-9-15(10-12-16)20(24)22-21-19(23)13-26-18-8-4-6-14-5-2-3-7-17(14)18/h2-12H,13H2,1H3,(H,21,23)(H,22,24) |
InChIキー |
QFADXGPAOVXIDQ-UHFFFAOYSA-N |
正規SMILES |
COC1=CC=C(C=C1)C(=O)NNC(=O)COC2=CC=CC3=CC=CC=C32 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-butoxy-N-[2-(5-chloronaphthalen-1-yl)-1,3-benzoxazol-5-yl]benzamide](/img/structure/B12447926.png)



![4-Chloro-3-{[(phenylacetyl)carbamothioyl]amino}benzoic acid](/img/structure/B12447970.png)
![2-(3-methylphenoxy)-N-[3-(4-oxo-3,1-benzoxazin-2-yl)phenyl]acetamide](/img/structure/B12447974.png)
![2-[(1E)-2-[4-(benzyloxy)phenyl]ethenyl]-6-hydroxybenzoic acid](/img/structure/B12447979.png)


![{2-[(2-Methylprop-2-enoyl)oxy]ethoxy}[2-(trimethylazaniumyl)ethoxy]phosphinic acid](/img/structure/B12447998.png)
![(2E)-3-[4-(3,4-Dimethylphenoxy)phenyl]prop-2-enoic acid](/img/structure/B12448000.png)

![methyl 4-[1-hydroxy-3-(4-methylphenyl)-10-(phenylacetyl)-3,4,10,11-tetrahydro-2H-dibenzo[b,e][1,4]diazepin-11-yl]benzoate](/img/structure/B12448007.png)
![N-tert-butyl-3-[(2-thiophen-2-ylacetyl)amino]benzamide](/img/structure/B12448011.png)
